6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one
Overview
Description
“6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one” is a chemical compound. However, the specific details about this compound are not readily available in the literature. It’s important to note that it contains an indazole core, which is a type of heterocyclic compound12. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents2.
Synthesis Analysis
The synthesis of indazole compounds has been a topic of interest in recent years2. Various strategies have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines2. However, the specific synthesis process for “6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one” is not mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one” is not explicitly provided in the available literature. However, indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds1.Chemical Reactions Analysis
The specific chemical reactions involving “6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one” are not mentioned in the available literature. However, indazole-containing compounds are known to participate in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one” are not specified in the available literature. However, indazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents1.Safety And Hazards
The safety and hazards associated with “6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one” are not specified in the available literature.
Future Directions
The future directions for research on “6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one” are not specified in the available literature. However, given the wide range of biological activities of indazole-containing compounds, there is potential for further exploration in the development of new drugs1.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one”. Further research may be needed to obtain more detailed and specific information about this compound.
properties
IUPAC Name |
6-iodo-4-nitro-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHRKPUTDQQAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646210 | |
Record name | 6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one | |
CAS RN |
885519-99-3 | |
Record name | 6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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